molecular formula C11H14N2 B1346409 N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine CAS No. 894852-67-6

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Cat. No. B1346409
M. Wt: 174.24 g/mol
InChI Key: LLEMUFNSHIFWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine” is a chemical compound with the CAS Number: 894852-67-6 . It has a molecular weight of 174.25 . The IUPAC name for this compound is N-methyl (3-methyl-1H-indol-2-yl)methanamine .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2/h3-6,12-13H,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature for this compound is between 28 C .

Scientific Research Applications

Inhibiting Tubulin Polymerization

  • Scientific Field: Medicinal Chemistry
  • Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is significant because tubulin polymerization plays a crucial role in cell division, and its inhibition can prevent the growth of cancer cells .
  • Methods of Application: The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
  • Results: Among the synthesized compounds, compound 7d exhibited potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM). It induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Broad Spectrum Biological Activities

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Indole derivatives, including N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Lowering Arterial Blood Pressure

  • Scientific Field: Pharmacology
  • Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been studied for their ability to lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMUFNSHIFWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650278
Record name N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

CAS RN

894852-67-6
Record name N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylamine (0.34 mL, 8.4 mmol, 33% in ethanol) was added to a solution of 3-methylindole-2-carboxaldehyde (447 mg, 2.8 mmol) in methanol (10 mL) and stirred for 5 hours. Sodium borohydride (104 mg, 2.8 mmol) was slowly added at 0° C. The resultant mixture was warmed to room temperature and stirred overnight. Water (2 mL) was added slowly at 0° C. and the mixture was evaporated to a paste. The paste was partitioned between water (2 mL) and dichloromethane (15 mL). The layers were separated and the aqueous layer was extracted with dichloromethane (2×15 mL). The combined organic phases were dried and evaporated to afford title compound (348 mg, 71%). 1H NMR (400 MHz, DMSO-d6): 10.63 (s, 1H), 7.38 (d, J=7.7 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 6.99 (t, J=8.0 Hz, 1H), 6.92 (t, J=6.6 Hz, 1H), 3.73 (s, 2H), 2.25 (s, 3H), 2.19 (s, 3H).
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Yield
71%

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